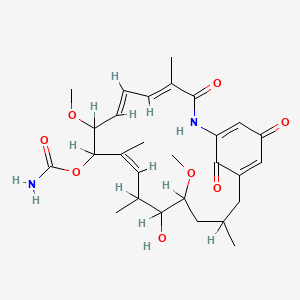

Herbimycin B

Description

Properties

CAS No. |

76207-83-5 |

|---|---|

Molecular Formula |

C28H38N2O8 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[(4E,6E,10Z)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H38N2O8/c1-15-10-19-13-20(31)14-21(25(19)33)30-27(34)16(2)8-7-9-22(36-5)26(38-28(29)35)18(4)12-17(3)24(32)23(11-15)37-6/h7-9,12-15,17,22-24,26,32H,10-11H2,1-6H3,(H2,29,35)(H,30,34)/b9-7+,16-8+,18-12- |

InChI Key |

ZRACUXWBSYZVLW-RJDZUQFESA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC |

Isomeric SMILES |

CC1CC(C(C(/C=C(\C(C(/C=C/C=C(/C(=O)NC2=CC(=O)C=C(C1)C2=O)\C)OC)OC(=O)N)/C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC |

Synonyms |

geldanamycin, 17-demethoxy- herbimycin B |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery & Characterization of Herbimycin B from Streptomyces hygroscopicus

This guide details the discovery, isolation, and technical characterization of Herbimycin B , a benzoquinonoid ansamycin antibiotic produced by Streptomyces hygroscopicus.[1][2][3] While often overshadowed by its analog Herbimycin A (a potent Hsp90 inhibitor), Herbimycin B represents a critical biosynthetic congener with distinct biological activity, particularly against the Tobacco Mosaic Virus (TMV).[2]

Executive Summary

Herbimycin B is a macrocyclic polyketide belonging to the ansamycin class, originally isolated from the fermentation broth of Streptomyces hygroscopicus strain No.[1][3] AM-3672. Structurally characterized by a 19-membered ansa bridge connecting a benzoquinone chromophore, it serves as a co-metabolite to Herbimycin A.[2]

This guide provides a reproducible technical workflow for the production, isolation, and characterization of Herbimycin B, grounded in the foundational methodologies established by Omura et al. (1979) and subsequent biosynthetic elucidations.[2]

Microbial Source & Taxonomy

The producing organism is a soil isolate identified as Streptomyces hygroscopicus.[4][5]

| Feature | Specification |

| Strain Designation | Streptomyces hygroscopicus No. AM-3672 |

| Taxonomy | Actinobacteria > Streptomycetales > Streptomycetaceae |

| Morphology | Grey to brownish spore mass; spiral spore chains.[2] |

| Physiology | Hygroscopic patches on agar; produces geldanamycin-related ansamycins.[2] |

| Key Metabolites | Herbimycin A (major), Herbimycin B (minor), Herbimycin C. |

Biosynthetic Pathway & Mechanism

Herbimycin B is synthesized via a Type I Polyketide Synthase (PKS) system.[2] The pathway initiates with 3-amino-5-hydroxybenzoic acid (AHBA) , a unique starter unit common to all ansamycins.[2]

Mechanistic Logic

-

Initiation: AHBA is loaded onto the PKS loading module.

-

Elongation: Seven modular extension cycles using malonyl-CoA and methylmalonyl-CoA build the polyketide chain.[2]

-

Cyclization: An amide synthase releases the chain, forming the macrocyclic lactam (pro-ansamycin).[2]

-

Post-PKS Tailoring: Oxygenases and methyltransferases modify the scaffold. Herbimycin B (C28) lacks specific methylations present in Herbimycin A (C30), identifying it as a less-methylated congener or precursor.[2]

Figure 1: Biosynthetic logic flow from the AHBA precursor to the Ansamycin scaffold.[2]

Upstream Processing: Fermentation Protocol

To maximize the yield of Herbimycin B, a two-stage fermentation process is required to build biomass before triggering secondary metabolite production.[2]

Culture Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |

| Glucose | 20.0 | 10.0 | Carbon source (Rapid) |

| Glycerol | - | 20.0 | Carbon source (Sustained) |

| Soybean Meal | 10.0 | 20.0 | Nitrogen (Complex) |

| Yeast Extract | 5.0 | 5.0 | Growth factors/Vitamins |

| NaCl | 3.0 | 3.0 | Osmotic balance |

| CaCO3 | 3.0 | 3.0 | pH buffer |

| pH | 7.0 | 7.0 | Physiological optimum |

Fermentation Workflow

-

Inoculation: Transfer a loopful of S. hygroscopicus AM-3672 from a slant to 100 mL Seed Medium in a 500 mL Erlenmeyer flask.

-

Seed Culture: Incubate at 27°C for 48 hours on a rotary shaker (200 rpm).

-

Production Culture: Inoculate Production Medium (2% v/v) with seed culture.

-

Fermentation: Incubate at 27°C for 72–96 hours .

-

Critical Control Point: Monitor pH.[2] A rise in pH often signals the onset of secondary metabolism (idiophase).

-

Downstream Processing: Isolation & Purification

The isolation relies on the lipophilic nature of ansamycins. Herbimycin B is less polar than the broth but requires separation from the major analog, Herbimycin A.

Step-by-Step Protocol

-

Filtration: Separate mycelial cake from fermentation broth using a filter press or centrifugation (4000 rpm, 20 min).

-

Note: Herbimycins are primarily extracellular but significant amounts may adhere to the mycelium. Extract both if yield is critical.

-

-

Extraction: Extract the filtrate twice with an equal volume of Ethyl Acetate (EtOAc) at pH 6.0–7.0.

-

Concentration: Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield a crude oily residue.

-

Silica Gel Chromatography (Normal Phase):

-

Final Purification (HPLC):

Figure 2: Isolation workflow separating Herbimycin B from the fermentation matrix.[2]

Chemical Characterization

Herbimycin B is distinguished from Herbimycin A by its molecular formula and substitution pattern.

| Property | Herbimycin B | Herbimycin A (Reference) |

| Molecular Formula | C28H38N2O8 | C30H42N2O9 |

| Molecular Weight | ~530.6 g/mol | ~574.7 g/mol |

| Appearance | Yellow powder | Yellow crystalline powder |

| Chromophore | Benzoquinone | Benzoquinone |

| UV Max (MeOH) | 272 nm, 395 nm | 270 nm, 425 nm |

| Solubility | Soluble in MeOH, EtOAc, DMSO | Soluble in MeOH, EtOAc, DMSO |

| Key Structural Diff. | Lacks two methyl/methoxy groups found in A (C11/C15 positions).[2][6][7] | Dimethoxy at C11, C15.[2] |

Validation: The structure is confirmed by High-Resolution Mass Spectrometry (HR-MS) showing the parent ion at m/z 530 and 1H-NMR showing the absence of the characteristic methoxy singlets present in Herbimycin A.

Biological Profile

While Herbimycin A is renowned for tyrosine kinase and Hsp90 inhibition, Herbimycin B exhibits a distinct activity profile, originally noted for its antiviral properties.[2]

-

Anti-TMV Activity: Herbimycin B shows potent inhibition of Tobacco Mosaic Virus (TMV) replication in plant assays, exceeding the activity of Herbimycin A in this specific context.[2]

-

Herbicidal Activity: Herbimycin B possesses herbicidal activity against mono- and dicotyledonous plants, though it is generally less potent than Herbimycin A.[2]

-

Cytotoxicity: Like other benzoquinone ansamycins, it exhibits cytotoxicity against various tumor cell lines, mediated through Hsp90 interaction, leading to the degradation of client oncoproteins.[2]

References

-

Omura, S., Iwai, Y., Takahashi, Y., Sadakane, N., Nakagawa, A., Oiwa, H., Hasegawa, Y., & Ikai, T. (1979). Herbimycin, a new antibiotic produced by a strain of Streptomyces.[1][2][4] The Journal of Antibiotics, 32(4), 255–261.[1][2][4]

-

[2]

-

-

Iwai, Y., Nakagawa, A., Sadakane, N., Omura, S., Oiwa, H., Matsumoto, S., Takahashi, M., Ikai, T., & Ochiai, Y. (1980). Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities.[1][2] The Journal of Antibiotics, 33(10), 1114–1119.[2]

-

[2]

-

-

Rascher, A., Hu, Z., Viswanathan, N., Schirmer, A., Reid, R., Nierman, W. C., ...[2] & Hutchinson, C. R. (2005). Insights into the biosynthesis of the benzoquinone ansamycins geldanamycin and herbimycin, obtained by gene sequencing and disruption.[2] Applied and Environmental Microbiology, 71(8), 4862-4871.[2]

-

[2]

-

-

Shibata, K., Satsumabayashi, S., Sano, H., Komiyama, K., Nakagawa, A., & Omura, S. (1986). Chemical modification of herbimycin A: Synthesis and in vivo antitumor activities of halogenated and other related derivatives of herbimycin A.[2] The Journal of Antibiotics, 39(11), 1630-1633.[2]

-

[2]

-

Sources

- 1. HERBIMYCIN B, A NEW BENZOQUINONOID ANSAMYCIN WITH ANTI-TMV AND HERBICIDAL ACTIVITIES [jstage.jst.go.jp]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KNApSAcK Metabolite Information - streptomyces [knapsackfamily.com]

- 7. Herbimycin A = 95 HPLC, powder 70563-58-5 [sigmaaldrich.com]

Technical Guide: Herbimycin B Biosynthesis Pathway

This guide details the biosynthetic pathway of Herbimycin B , a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus.[1] It serves as a critical precursor and congener to the more widely known Herbimycin A.

The narrative focuses on the molecular assembly line, specifically the Polyketide Synthase (PKS) machinery and the divergent post-PKS tailoring steps that distinguish the Herbimycins from the related Geldanamycin class.[2][3]

Executive Summary & Structural Logic

Herbimycin B is a 19-membered macrocyclic lactam incorporating a benzoquinone moiety. It functions as an inhibitor of Hsp90 (Heat Shock Protein 90) , destabilizing oncogenic client proteins.

-

Biosynthetic Origin: Streptomyces hygroscopicus (strain AM-3672).[2][3][4][5]

-

Structural Class: Benzoquinone Ansamycin.[2][3][6][7][8][9][10]

-

Key Distinction: Herbimycin B is the demethylated congener of Herbimycin A. While Herbimycin A possesses methoxy groups at both C-11 and C-15 , Herbimycin B lacks one of these methylations (typically at C-11 or C-15, corresponding to a molecular formula difference of -CH₂).

-

Biosynthetic Logic: The pathway shares a common "progeldanamycin" scaffold with geldanamycin but diverges in the post-PKS oxidation and methylation patterns.

The Biosynthetic Gene Cluster (hbm)

The biosynthesis is governed by the hbm gene cluster, a ~115 kb region encoding the PKS assembly line and tailoring enzymes.

| Gene Subcluster | Function | Key Enzymes |

| AHBA Synthesis | Synthesis of the starter unit (3-amino-5-hydroxybenzoic acid).[2][3] | hbmG, hbmH, hbmI, hbmJ, hbmK (Homologs to gdm genes) |

| PKS Assembly | Assembly of the polyketide backbone. | hbmAI, hbmAII, hbmAIII (Type I Modular PKS) |

| Post-PKS Tailoring | Modification of the macrolactam (Oxidation, Methylation, Carbamoylation). | hbmL, hbmN, hbmP (Oxygenases, Transferases) |

| Regulation/Export | Pathway regulation and resistance. | hbmR (Regulator), hbmT (Transporter) |

Phase I: Core Scaffold Assembly (PKS)

The carbon skeleton is assembled by a Type I Modular Polyketide Synthase.[11] This process follows a collinear logic where each module extends the chain by two carbons.

Step 1: Starter Unit Loading (AHBA)

Unlike typical polyketides that start with Acetyl-CoA, Herbimycin biosynthesis initiates with AHBA (3-amino-5-hydroxybenzoic acid), derived from the amino shikimate pathway.

-

Enzyme: AHBA Ligase (Loading Domain).

-

Mechanism: AHBA is activated as an AMP-anhydride and loaded onto the ACP of the loading module.

Step 2: Chain Elongation (Modules 1–7)

The PKS consists of three giant proteins (HbmAI, HbmAII, HbmAIII) comprising seven modules.

-

Extender Units:

-

Malonyl-CoA: Incorporated by AT domains specific for malonyl-CoA.

-

Methylmalonyl-CoA: Incorporated by AT domains specific for methylmalonyl-CoA.

-

Methoxymalonyl-CoA: Utilized at C-17 (in geldanamycin) or C-11/C-15 positions. Note: In Herbimycin, the methoxy groups are likely introduced post-PKS or via specific AT domains utilizing methoxymalonyl-ACP, though post-PKS O-methylation is the dominant model for C-11/C-15.

-

Step 3: Macrocyclization

-

Enzyme: Amide Synthase (Terminal domain of Module 7).

-

Reaction: Intramolecular cyclization between the terminal acyl chain and the amino group of the AHBA starter unit, forming the macrolactam ring.

-

Product: Progeldanamycin (The common non-quinone intermediate).[1]

Visualization: PKS Assembly Line

Figure 1: The modular PKS assembly line converting AHBA and malonyl/methylmalonyl-CoA extenders into the Progeldanamycin scaffold.

Phase II: Post-PKS Tailoring (The Divergence)

This phase converts the inert Progeldanamycin into the bioactive Herbimycin B and subsequently Herbimycin A. The hbm cluster differs from the gdm (geldanamycin) cluster primarily in the regioselectivity of these tailoring enzymes.

Step 1: C-17 Decarboxylation

The carboxyl group at C-17 (derived from the AHBA moiety) is removed.

-

Enzyme: Decarboxylase (Homolog of GdmM? Note: GdmM is an oxygenase; the decarboxylation mechanism is often coupled with the oxidation steps).

Step 2: Benzoquinone Formation (Oxidation)

The aromatic ring is oxidized to the para-quinone form.

-

Enzyme: P450 Monooxygenase (Homolog of GdmL or HbmL).

-

Mechanism: Introduction of oxygen atoms at C-18 and C-21, followed by oxidation to the quinone.

Step 3: C-7 Carbamoylation

A carbamoyl group (-CONH₂) is attached at the C-7 hydroxyl.

-

Enzyme: Carbamoyltransferase (HbmN).

-

Substrate: Carbamoyl phosphate + C-7 Hydroxyl.

Step 4: Regiospecific O-Methylation (Herbimycin B vs. A)

This is the defining step.

-

Herbimycin B Formation: The intermediate undergoes hydroxylation at C-11 and C-15. An O-methyltransferase methylates one of these sites (or the intermediate is isolated before the second methylation).

-

Herbimycin A Formation: A second methylation event completes the conversion, yielding the 11,15-dimethoxy structure.

-

Enzymes: O-methyltransferases (OMT). The hbm cluster encodes specific OMTs that target C-11 and C-15, unlike the gdm cluster which targets C-17.

Visualization: Post-PKS Tailoring

Figure 2: Post-PKS modifications transforming Progeldanamycin into Herbimycin B and A.

Experimental Protocol: Isolation & Analysis

To study Herbimycin B, one must isolate it from the fermentation broth of S. hygroscopicus, distinguishing it from the major product (Herbimycin A).

Protocol 1: Fermentation and Extraction

-

Seed Culture: Inoculate S. hygroscopicus AM-3672 into 50 mL of seed medium (Glucose 2%, Soluble starch 2%, Soybean meal 2%, Yeast extract 0.5%, CaCO₃ 0.2%). Incubate at 28°C, 220 rpm for 48 hours.

-

Production Culture: Transfer 5% inoculum to production medium (Glycerol 2%, Pharmamedia 1%, Corn steep liquor 1%). Incubate for 96–120 hours.

-

Extraction:

-

Centrifuge broth (3000 x g, 15 min) to separate mycelia.

-

Extract supernatant with equal volume Ethyl Acetate (EtOAc) .

-

Extract mycelial cake with Acetone , evaporate, and combine with EtOAc extract.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Protocol 2: Purification (Separating B from A)

Herbimycin B is less polar than the hydroxylated intermediates but more polar than the fully methylated Herbimycin A? Correction: Demethylated forms are typically more polar.

-

Silica Gel Chromatography:

-

Load crude extract onto a silica gel 60 column.

-

Elute with a gradient of CHCl₃ : MeOH (99:1 to 90:10).

-

Herbimycin A elutes earlier (less polar, dimethoxy).

-

Herbimycin B (monohydroxy/monomethoxy) elutes later.

-

-

HPLC Refinement:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

-

Mobile Phase: Acetonitrile/Water gradient (40% -> 80% ACN over 30 min).

-

Detection: UV at 254 nm and 270 nm (Benzoquinone absorption).

-

Protocol 3: Structural Confirmation

-

Mass Spectrometry:

-

Herbimycin A: [M+H]+ = 575.

-

Herbimycin B: [M+H]+ = 561 (Difference of 14 Da = -CH₂).

-

-

NMR Spectroscopy:

-

Check 1H-NMR for methoxy signals (~3.3 ppm). Herbimycin A shows two distinct methoxy singlets. Herbimycin B will show only one, with an additional hydroxyl proton signal (exchangeable with D₂O).

-

References

-

Rascher, A. et al. (2005). "Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption." Applied and Environmental Microbiology. Link

-

Omura, S. et al. (1979). "Herbimycin, a new antibiotic produced by a strain of Streptomyces."[3][5][7] The Journal of Antibiotics. Link

-

Iwai, Y. et al. (1980). "Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities."[7] The Journal of Antibiotics. Link

-

Kudo, F. et al. (2007). "Biosynthesis of the Benzoquinone Ansamycin Antibiotics." Bioscience, Biotechnology, and Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into the biosynthesis of the benzoquinone ansamycins geldanamycin and herbimycin, obtained by gene sequencing and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. agscientific.com [agscientific.com]

- 11. Post-PKS Tailoring Steps of the Spiramycin Macrolactone Ring in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

Post-PKS Modification of Herbimycin B: Biosynthetic Logic and Enzymatic Tailoring

The following technical guide details the post-polyketide synthase (PKS) modifications governing the biosynthesis and derivatization of Herbimycin B , a benzoquinone ansamycin antibiotic. This guide is structured for researchers in natural product biosynthesis and drug discovery, focusing on the enzymatic logic that distinguishes Herbimycin B from its congeners (Geldanamycin and Herbimycin A).[1]

Executive Summary & Structural Context

Herbimycin B is a critical intermediate and bioactive congener in the ansamycin family, produced by Streptomyces hygroscopicus (strain AM-3672).[1][2] Structurally, it is a 19-membered macrocyclic lactam featuring a benzoquinone moiety.[1][3]

Unlike its famous relative Geldanamycin (which targets Hsp90 via a C17-methoxy group), the Herbimycins are characterized by a distinct substitution pattern:[1][4]

-

Geldanamycin: 17-methoxy, 11-hydroxy, 15-hydroxy.[1]

-

Herbimycin A: 11,15-dimethoxy, 17-demethoxy (hydrogen).[1][5]

-

Herbimycin B: 11-hydroxy , 15-methoxy, 17-demethoxy.[1]

Herbimycin B represents the 11-O-demethyl precursor to Herbimycin A.[1] The post-PKS modifications required to generate Herbimycin B from the nascent polyketide chain involve a tightly orchestrated sequence of oxidation, carbamoylation, and regio-specific methylation.[1][6]

The Biosynthetic Assembly Line

The carbon skeleton of Herbimycin B is assembled by a type I modular PKS (hbm cluster), which utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit.[1] The PKS releases Progeldanamycin , the common macrocyclic intermediate for all benzoquinone ansamycins.

The transformation of Progeldanamycin into Herbimycin B requires four distinct post-PKS enzymatic classes:

-

C-7 Carbamoylation: Installation of the carbamate group essential for Hsp90 binding.[1]

-

C-17 Reduction/Oxidation: Unlike Geldanamycin, the Herbimycin pathway does not hydroxylate/methylate C-17, leaving it unsubstituted.[1]

-

Quinone Formation: Oxidation of the phenolic ring.[1]

-

Regio-specific O-Methylation: The defining step for Herbimycin B involves methylation at C-15, while excluding methylation at C-11 (which would yield Herbimycin A).[1]

Pathway Visualization

The following diagram illustrates the divergence between the Geldanamycin and Herbimycin pathways, highlighting the specific node of Herbimycin B.

Caption: Divergent biosynthesis of Herbimycin B from the common Progeldanamycin precursor.

Detailed Enzymatic Mechanisms[1]

Carbamoylation (HbmN)

The attachment of a carbamoyl group at C-7 is catalyzed by HbmN (homolog of GdmN).[1] This reaction is ATP-dependent and utilizes carbamoyl phosphate as the donor.[1]

-

Mechanism: Nucleophilic attack of the C-7 hydroxyl on the carbamoyl phosphate carbonyl.

-

Significance: This moiety is critical for the drug's interaction with the N-terminal ATP-binding pocket of Hsp90. Deletion of hbmN results in non-bioactive decarbamoyl derivatives.[1]

Quinone Formation & Oxidation (HbmL)

HbmL is a cytochrome P450 monooxygenase responsible for the oxidation of the aromatic ring.

-

Function: It catalyzes the oxidation of the hydroquinone form to the benzoquinone.

-

Experimental Insight: In gdm clusters, disruption of the P450 gene (gdmL) leads to the accumulation of non-quinoid precursors (e.g., KOS-1806), confirming its role in establishing the redox-active core.[1]

The Methylation Switch: HbmM Homologs

The distinction between Herbimycin B and A lies in the degree of O-methylation.

-

Enzyme: S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs).[1]

-

Specificity:

-

Herbimycin B Accumulation: To selectively produce Herbimycin B, the C-11 OMT activity must be attenuated or the fermentation harvested prior to complete conversion.[1] In S. hygroscopicus AM-3672, Herbimycin A is the major product, indicating that the C-11 methylation is efficient.[1] Herbimycin B is often isolated as a minor congener or from mutants with impaired late-stage methylation kinetics.[1]

Quantitative Comparison of Congeners

| Feature | Geldanamycin | Herbimycin B | Herbimycin A |

| C-17 Substituent | Methoxy (-OCH₃) | Hydrogen (-H) | Hydrogen (-H) |

| C-15 Substituent | Hydroxy (-OH) | Methoxy (-OCH₃) | Methoxy (-OCH₃) |

| C-11 Substituent | Hydroxy (-OH) | Hydroxy (-OH) | Methoxy (-OCH₃) |

| Bioactivity | Hsp90 Inhibition (High Toxicity) | Hsp90 Inhibition (Mod.[1][7] Potency) | Hsp90 Inhibition (Lower Toxicity) |

| Key Enzyme Diff. | GdmM (C17-OMT) | Hbm OMT (C15-OMT) | Hbm OMT (C11-OMT) |

Experimental Protocols

Protocol: Isolation of Herbimycin B from S. hygroscopicus

This protocol favors the isolation of Herbimycin B by interrupting the final methylation step via temporal control of fermentation.

Reagents:

-

Seed medium: Glucose (2%), Soluble starch (2%), Soybean meal (2%), Yeast extract (0.5%), CaCO3 (0.2%).[1]

-

Extraction solvent: Ethyl Acetate (EtOAc).[1]

-

Chromatography: Silica gel 60, Methanol/Chloroform gradient.[1]

Workflow:

-

Inoculation: Inoculate 50 mL seed medium with S. hygroscopicus AM-3672 spores. Incubate at 28°C, 220 rpm for 48 hours.

-

Fermentation: Transfer 5% seed culture to production medium (glycerol/peptone base). Incubate for 72-96 hours .[1]

-

Note: Harvest earlier than standard Herbimycin A production (120h+) to maximize Herbimycin B recovery before it is converted to A.[1]

-

-

Extraction: Filter broth. Adjust filtrate to pH 6.0. Extract twice with equal volumes of EtOAc.[1]

-

Purification:

-

Validation: Confirm structure via 1H-NMR (look for single methoxy signal at C-15 and absence of C-11 methoxy).

Protocol: In Vitro Bioconversion (B to A)

To verify the precursor relationship, a cell-free lysate assay can be performed.[1]

-

Lysate Prep: Harvest S. hygroscopicus cells (48h), wash in Tris-HCl (pH 7.5), and disrupt via sonication.[1] Centrifuge (15,000 x g) to obtain cell-free extract (CFE).[1]

-

Reaction Mix:

-

Incubation: 30°C for 2 hours.

-

Analysis: Quench with EtOAc. Analyze by HPLC (C18 column, Acetonitrile/Water gradient).

-

Result: Disappearance of Herbimycin B peak and appearance of Herbimycin A peak confirms the C-11 O-methylation activity.

-

References

-

Rascher, A., et al. (2005).[1][6] Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption. Applied and Environmental Microbiology. Link[1]

-

Iwai, Y., et al. (1980).[1][2][8] Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities.[1][2][8][9][10][11] The Journal of Antibiotics.[2][10][11] Link

-

Omura, S., et al. (1979).[1][2][11] Herbimycin, a new antibiotic produced by a strain of Streptomyces.[1][2][9][11] The Journal of Antibiotics.[2][10][11] Link

-

Hu, Z., et al. (2004).[1] Cloning and characterization of a gene cluster for geldanamycin production in Streptomyces hygroscopicus NRRL 3602. FEMS Microbiology Letters. Link[1]

-

Ni, S., et al. (2010).[1] Post-PKS tailoring steps in natural product-producing actinomycetes. Natural Product Reports. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. HERBIMYCIN B, A NEW BENZOQUINONOID ANSAMYCIN WITH ANTI-TMV AND HERBICIDAL ACTIVITIES [jstage.jst.go.jp]

- 3. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insights into the biosynthesis of the benzoquinone ansamycins geldanamycin and herbimycin, obtained by gene sequencing and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE STRUCTURE AND CYTOCIDAL ACTIVITY OF HERBIMYCIN C [jstage.jst.go.jp]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Methodological & Application

Application Note: Preparation and Handling of Herbimycin B Stock Solutions

Abstract & Introduction

Herbimycin B is a benzoquinone ansamycin antibiotic and a potent inhibitor of Heat Shock Protein 90 (Hsp90). Unlike its congener Herbimycin A, Herbimycin B is often utilized in structure-activity relationship (SAR) studies to probe the specific requirements of the ansamycin-Hsp90 binding pocket. Mechanistically, it functions as a Michael acceptor, covalently binding to nucleophilic thiol groups on Hsp90, thereby arresting the chaperone cycle and promoting the degradation of oncogenic client proteins (e.g., v-Src, Bcr-Abl, Raf-1).

Critical Technical Note: The benzoquinone moiety responsible for its biological activity is highly susceptible to reduction and photolytic degradation. Furthermore, its lipophilic ansamycin backbone renders it insoluble in aqueous buffers. This protocol details the preparation of a high-integrity stock solution in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and reproducibility in cellular assays.

Physicochemical Properties & Safety Data

Before handling, verify the specific batch properties. Natural products often vary slightly in hydration or salt forms.

| Property | Specification | Experimental Implication |

| Chemical Formula | Verify MW on Vial: | |

| Appearance | Yellow to Orange Powder | Color intensity correlates with oxidation state.[1] |

| Solubility | DMSO (>10 mg/mL), MeOH, EtOH | Insoluble in water. Do not attempt aqueous stock. |

| Reactivity | Michael Acceptor (Thiol-reactive) | Avoid DTT/BME in stock or immediate assay buffers. |

| Stability | Light & Heat Sensitive | Handle under low light; store at -20°C. |

Materials & Equipment

-

Reagent: Herbimycin B Powder (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

-

Why Anhydrous? Water promotes hydrolysis of the quinone ring over time.

-

-

Consumables:

-

Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.

-

Solvent-resistant pipette tips.

-

-

Equipment:

-

Analytical Balance (Readability 0.01 mg).

-

Vortex Mixer.

-

Desktop Centrifuge.

-

Protocol: Stock Solution Preparation

Phase 1: Molar Calculations

Objective: Prepare a 10 mM stock solution.

Standard Formula:

Example Calculation:

-

Target Volume: 500

L (0.5 mL) -

Target Concentration: 10 mM

-

Molecular Weight (MW): 528.64 g/mol (Check your specific vial)

Note: Due to the high cost and small quantity of antibiotic powders, it is often more accurate to weigh the entire contents of the vial (e.g., 1 mg or 5 mg) and adjust the solvent volume to achieve the desired concentration.

Reverse Calculation (Volume to add for fixed mass):

-

For 1 mg of Herbimycin B (MW 528.64) to make 10 mM:

Phase 2: Solubilization Workflow

Diagram 1: Preparation Workflow This flowchart illustrates the critical path for maintaining compound integrity during solubilization.

Caption: Step-by-step workflow for the solubilization of Herbimycin B, emphasizing moisture control and light protection.

Step-by-Step Procedure:

-

Equilibration: Remove the Herbimycin B vial from the freezer and allow it to warm to room temperature (approx. 15 mins) before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis.

-

-

Centrifugation: Briefly centrifuge the vial (5,000 x g, 10 sec) to pellet any powder trapped in the cap.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.

-

Technique: Pipette slowly down the side of the vial wall.

-

-

Dissolution: Vortex gently for 30 seconds.

-

Visual Check: The solution should be a clear, bright yellow/orange. If particles persist, sonicate in a water bath for 5 minutes (keep temperature < 30°C).

-

-

Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 20–50

L) in amber tubes.-

Integrity: Avoid repeated freeze-thaw cycles.[2] Each cycle introduces moisture and oxygen, degrading the benzoquinone ring.

-

-

Storage: Store at -20°C (or -80°C for long term >6 months).

Biological Application & Mechanism

When applying Herbimycin B to cell cultures, the final DMSO concentration should typically remain below 0.5% (v/v) to avoid solvent toxicity.[3]

Diagram 2: Mechanism of Action Understanding the molecular target ensures correct experimental design (e.g., incubation times).

Caption: Herbimycin B acts as a Michael acceptor, covalently modifying Hsp90 to destabilize client proteins like v-Src.

Quality Control & Troubleshooting

| Observation | Potential Cause | Remediation |

| Precipitation upon dilution | Aqueous buffer added too quickly. | Dilute stepwise. Ensure stock is fully dissolved before adding to media. |

| Color shift (Brown/Black) | Oxidation of quinone ring. | Discard stock. Check DMSO quality (must be anhydrous). |

| Loss of potency | Thiol interference. | Ensure media/buffer is free of DTT or Mercaptoethanol during initial treatment. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311102 (Herbimycin A/B Class). Retrieved from [Link]

-

Whitesell, L., et al. (1994). Inhibition of heat shock protein Hsp90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins.[1] Proc. Natl. Acad. Sci. USA.

Sources

Application Notes and Protocols for Western Blot Analysis Following Herbimycin B Treatment

<

Introduction: Unraveling the Molecular Impact of Herbimycin B

Herbimycin B is a benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus.[1] While its sibling compound, Herbimycin A, is more extensively studied, Herbimycin B also demonstrates significant biological activity, including potent anti-tumor and herbicidal effects.[1][2] The primary mechanism of action for this class of compounds is the inhibition of Heat Shock Protein 90 (HSP90).[3][4]

HSP90 is a highly abundant molecular chaperone crucial for the conformational stability and function of a wide array of "client" proteins.[5] Many of these client proteins are key signaling molecules, including numerous tyrosine and serine/threonine kinases that are often dysregulated in cancer.[5][6] By binding to the ATP-binding pocket of HSP90, Herbimycin disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[3][7]

This targeted degradation of oncoproteins makes Herbimycin and other HSP90 inhibitors compelling molecules for cancer therapy. Western blot analysis is an indispensable technique to elucidate the molecular consequences of Herbimycin B treatment, allowing researchers to quantify the degradation of specific HSP90 client proteins and assess the impact on downstream signaling pathways.

This guide provides a comprehensive framework for designing, executing, and interpreting Western blot experiments to investigate the effects of Herbimycin B. It is intended for researchers in cell biology, oncology, and drug development.

Scientific Principle: The Herbimycin B-HSP90 Axis and its Downstream Consequences

Herbimycin B's therapeutic potential stems from its ability to induce the degradation of key oncogenic proteins. A primary example is the Src family of non-receptor tyrosine kinases, which are pivotal in regulating cell proliferation, survival, and motility.[8] Herbimycin has been shown to effectively inhibit the formation of the Src-HSP90 complex, leading to Src kinase degradation.[9][10] This disruption of Src signaling can reverse the transformed phenotype of cancer cells.[8]

Furthermore, the impact of Herbimycin extends to a broader range of HSP90 client proteins, including other tyrosine kinases like BCR-ABL and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGFR).[7][11][12] Inhibition of HSP90 by Herbimycin leads to the degradation of these receptors, thereby attenuating their downstream signaling cascades.[7]

A critical aspect of HSP90 inhibition is the cellular stress response it triggers. The degradation of client proteins can lead to the activation of the heat shock response, often resulting in the upregulation of other heat shock proteins like HSP70 and HSP40 as a compensatory mechanism.[5] This feedback loop is an important biomarker for assessing the on-target activity of HSP90 inhibitors.

The following diagram illustrates the mechanism of action of Herbimycin B and its effect on a representative client protein, Src kinase.

Caption: Mechanism of Herbimycin B-induced degradation of Src Kinase.

Experimental Design: Key Considerations for a Robust Analysis

A well-designed experiment is crucial for obtaining reliable and interpretable Western blot data. The following aspects should be carefully considered:

-

Cell Line Selection: Choose cell lines known to express the target proteins of interest and that are sensitive to HSP90 inhibition. Cancer cell lines with known dependencies on specific kinases (e.g., HER2-positive breast cancer, CML with BCR-ABL) are often good models.[6][13]

-

Dose-Response and Time-Course: To fully characterize the effects of Herbimycin B, it is essential to perform both dose-response and time-course experiments. This will help determine the optimal concentration and treatment duration to observe the desired effects on protein levels.

-

Controls: Appropriate controls are non-negotiable for a valid experiment.

-

Vehicle Control: Treat cells with the same solvent used to dissolve Herbimycin B (e.g., DMSO) at the same final concentration as the treated samples.

-

Untreated Control: A sample of untreated cells to establish baseline protein levels.

-

Loading Control: A housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) that is not expected to change with treatment. This is essential for normalizing protein levels and ensuring equal loading across lanes.

-

Detailed Protocols

Part 1: Cell Culture and Herbimycin B Treatment

This protocol outlines the steps for treating adherent or suspension cells with Herbimycin B.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

Herbimycin B stock solution (e.g., 1 mM in DMSO)

-

Vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper (for adherent cells)

-

Conical tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment Preparation: Prepare serial dilutions of Herbimycin B in complete culture medium to achieve the final desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

-

Cell Treatment:

-

For adherent cells, aspirate the old medium and replace it with the medium containing Herbimycin B or the vehicle control.

-

For suspension cells, add the appropriate volume of concentrated Herbimycin B or vehicle directly to the culture flask.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvest:

-

Adherent Cells:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[14]

-

Aspirate the PBS completely.

-

Proceed immediately to cell lysis (Part 2).

-

-

Suspension Cells:

-

Transfer the cell suspension to a conical tube.

-

Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[15]

-

Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[15]

-

Aspirate the PBS completely, leaving the cell pellet.

-

Proceed immediately to cell lysis (Part 2).

-

-

Part 2: Cell Lysis and Protein Quantification

This protocol describes the extraction of total protein from treated cells and the determination of protein concentration.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

-

BCA Protein Assay Kit

Procedure:

-

Cell Lysis:

-

Add an appropriate volume of ice-cold lysis buffer to the cell pellet or directly to the culture dish.[14]

-

For adherent cells, use a cell scraper to collect the lysate.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[14]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14]

-

Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

-

-

Protein Quantification (BCA Assay):

-

Prepare a set of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.[16]

-

Prepare a working reagent by mixing the two BCA reagents according to the manufacturer's instructions.

-

In a 96-well plate, add a small volume of each standard and your unknown protein samples in triplicate.[17]

-

Add the BCA working reagent to each well and mix thoroughly.[18]

-

Measure the absorbance at 562 nm using a microplate reader.[18]

-

Generate a standard curve from the BSA standards and determine the protein concentration of your samples.

-

Part 3: SDS-PAGE and Western Blotting

This section details the separation of proteins by size, their transfer to a membrane, and immunodetection.

Materials:

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

Polyacrylamide gels (precast or hand-cast)

-

SDS-PAGE running buffer

-

Protein molecular weight marker

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific to your target proteins and loading control)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation for SDS-PAGE:

-

Based on the protein quantification, dilute your samples with lysis buffer and Laemmli sample buffer to ensure equal protein loading for each sample (typically 20-30 µg per lane).

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]

-

Centrifuge briefly before loading onto the gel.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Equilibrate the gel, membrane, and filter papers in transfer buffer.

-

Assemble the transfer stack ("sandwich") ensuring no air bubbles are trapped between the gel and the membrane.[20]

-

Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

-

Immunodetection:

-

After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

-

Wash the membrane three times for 5-10 minutes each with TBST.[21]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare the chemiluminescent substrate by mixing the reagents as per the manufacturer's protocol.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

-

The following diagram provides a visual workflow of the Western blot process.

Caption: A streamlined workflow for Western blot analysis.

Part 4: Data Analysis and Interpretation

-

Image Acquisition: Ensure that the signal is not saturated during image capture.

-

Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.

-

Normalization: For each sample, normalize the band intensity of your target protein to the band intensity of the corresponding loading control.

-

Data Presentation: Plot the normalized protein levels as a function of Herbimycin B concentration or treatment time.

Expected Outcomes:

-

A dose- and time-dependent decrease in the protein levels of HSP90 client proteins (e.g., Src, HER2, BCR-ABL).

-

No significant change in the levels of the loading control protein.

-

A potential increase in the expression of HSP70 or HSP40, indicating a cellular stress response to HSP90 inhibition.[5]

Troubleshooting and Advanced Techniques

| Problem | Possible Cause | Solution |

| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |

| Ineffective antibody | Use a new, validated antibody or optimize antibody concentration. | |

| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and conditions. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the concentration of primary or secondary antibodies. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |

| Protein degradation | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. |

Stripping and Reprobing:

To conserve precious samples and analyze multiple proteins on the same blot, you can strip the antibodies from the membrane and reprobe with a different primary antibody.[22] It is advisable to first probe for the protein with the weakest signal.

Mild Stripping Protocol:

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes at room temperature with agitation.

-

Wash the membrane extensively with TBST.

-

Confirm the removal of the previous signal by incubating with ECL and imaging.

-

Re-block the membrane and proceed with the immunodetection protocol for the next target protein.

References

- Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression. PubMed.

-

Herbimycin A | C30H42N2O9 | CID 5311102. PubChem. [Link]

- Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases. PubMed.

- Inhibition of transforming activity of tyrosine kinase oncogenes by herbimycin A. PubMed.

- Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells. PubMed.

- Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities. PubMed.

- Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines. PubMed.

-

Alvespimycin Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines. MDPI. [Link]

-

General Protocol for Western Blotting. Bio-Rad. [Link]

- Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs. PubMed.

- Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases. PubMed.

- Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transform

-

Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

-

Chemical structures of Hsp90 inhibitors. ResearchGate. [Link]

-

Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation. PNAS. [Link]

-

Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption. PMC - PubMed Central. [Link]

-

BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]

- Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrog

- Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro. PubMed.

-

Western Blot Protocol: Cell Lysis, Mammalian Cells. Bio-Rad Antibodies. [Link]

Sources

- 1. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of transforming activity of tyrosine kinase oncogenes by herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

Application Notes and Protocols for the Use of Herbimycin B in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Targeting Oncogenic Drivers

Herbimycin B is a benzoquinone ansamycin antibiotic, a class of natural products that has garnered significant interest in oncology research for its potent antitumor activities.[1][2] Like its close analog Herbimycin A, Herbimycin B's mechanism of action is primarily attributed to the inhibition of Heat Shock Protein 90 (HSP90).[3][4][5] HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4][5] By inhibiting HSP90, Herbimycin B effectively destabilizes these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted disruption of key oncogenic signaling pathways makes Herbimycin B a compelling agent for preclinical evaluation in various cancer models.

This document provides a comprehensive guide for the utilization of Herbimycin B in murine cancer models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for robust preclinical studies. While much of the in vivo data available is for the closely related Herbimycin A, the protocols provided herein are based on this established research and offer a solid starting point for investigations with Herbimycin B. It is, however, imperative that researchers perform dose-response and toxicity studies to determine the optimal therapeutic window for Herbimycin B in their specific cancer model.

Mechanism of Action: The Domino Effect of HSP90 Inhibition

Herbimycin B's anticancer effects stem from its ability to bind to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[3][4] This leads to the degradation of a host of oncoproteins that are dependent on HSP90 for their proper folding and stability. Among the most clinically relevant HSP90 client proteins are the tyrosine kinases Bcr-Abl and Src, which are implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and solid tumors.[6]

Targeting the Bcr-Abl Oncoprotein

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as CML.[6] Herbimycin A has been shown to preferentially inhibit the in vitro growth of Ph+ leukemia cells by promoting the degradation of the Bcr-Abl oncoprotein.[6] This leads to the downregulation of downstream signaling pathways that control cell proliferation and survival. Given their structural similarity, Herbimycin B is expected to exert a similar effect, making it a candidate for preclinical studies in murine models of Ph+ leukemia.

Inhibition of Src Family Kinases

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell growth, differentiation, adhesion, and migration.[7][8][9] Aberrant Src activation is a common feature in many solid tumors and is associated with increased metastatic potential.[7][8][9] Herbimycin A is a well-documented inhibitor of Src kinase activity, leading to decreased tumor growth and metastasis in preclinical models.[10][11] By targeting Src, Herbimycin B has the potential to impact tumor progression in a variety of solid tumor models.

Signaling Pathway: Herbimycin B-Mediated Degradation of Bcr-Abl and Src

Caption: Herbimycin B inhibits HSP90, leading to the degradation of client oncoproteins Bcr-Abl and Src.

Experimental Protocols: A Step-by-Step Guide

Herbimycin B Formulation for In Vivo Administration

The proper formulation of Herbimycin B is critical for its bioavailability and efficacy in vivo. Due to its hydrophobic nature, it is insoluble in aqueous solutions. Therefore, a suitable vehicle is required for administration.

Materials:

-

Herbimycin B (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

Protocol:

-

Stock Solution Preparation: Dissolve Herbimycin B in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by gentle vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG400, and Tween 80 in a sterile tube. A commonly used ratio is 10:40:50 (DMSO:PEG400:Tween 80) by volume.

-

Final Formulation: On the day of injection, thaw an aliquot of the Herbimycin B stock solution. Dilute the stock solution with the prepared vehicle to the desired final concentration for injection. Further dilute this mixture with sterile PBS or saline to a final DMSO concentration of 10% or less to minimize toxicity to the animals. For example, to prepare a 1 mg/mL final solution, you can mix 100 µL of a 10 mg/mL stock with 900 µL of a vehicle/saline mixture.

-

Administration: Administer the final formulation to the mice via intraperitoneal (IP) injection. The injection volume should be calculated based on the weight of the mouse (typically 100-200 µL for a 20-25 g mouse).

Note: It is crucial to perform a pilot study to assess the tolerability of the vehicle in your specific mouse strain.

Murine Xenograft Cancer Model

This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method for evaluating the efficacy of anticancer agents.

Materials:

-

Cancer cell line of interest (e.g., K562 for CML, or a solid tumor line with known Src activation)

-

Sterile PBS or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Insulin syringes with 27-30 gauge needles

-

Calipers

Protocol:

-

Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash them with sterile PBS, and resuspend them in PBS or HBSS at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL. Keep the cells on ice.

-

Injection: Anesthetize the mice using an approved method (e.g., isoflurane). Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin treatment with Herbimycin B or vehicle control as per your experimental design.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Humane endpoints should be established to minimize animal suffering.[12][13][14]

Experimental Workflow: Murine Xenograft Study

Sources

- 1. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HERBIMYCIN B, A NEW BENZOQUINONOID ANSAMYCIN WITH ANTI-TMV AND HERBICIDAL ACTIVITIES [jstage.jst.go.jp]

- 3. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 13. cyagen.com [cyagen.com]

- 14. research.uci.edu [research.uci.edu]

Application Note: Herbimycin B for Investigating Signal Transduction Pathways

Abstract

Herbimycin B, a benzoquinone ansamycin antibiotic, serves as a critical pharmacological probe for dissecting signal transduction pathways. While its congener Herbimycin A is more widely cited, Herbimycin B provides unique structural insights into the inhibition of Heat Shock Protein 90 (Hsp90). Originally misclassified as a direct tyrosine kinase inhibitor, Herbimycin B functions by binding the N-terminal ATP-pocket of Hsp90, destabilizing oncogenic "client" proteins (e.g., v-Src, Bcr-Abl, Raf-1) and targeting them for proteasomal degradation. This application note details the specific utility of Herbimycin B in validating protein stability, distinguishing chaperone-mediated regulation from direct catalytic inhibition, and provides a standardized protocol for assessing client protein degradation.

Introduction: The Benzoquinone Ansamycin Family

The ansamycin antibiotics, including Geldanamycin, Herbimycin A, and Herbimycin B, are defined by a macrocyclic lactam ring spanning an aromatic chromophore.

-

Herbimycin A: The prototype Hsp90 inhibitor, widely used to induce the degradation of tyrosine kinases.

-

Herbimycin B: A natural congener produced by Streptomyces hygroscopicus.[1][2][3] Structurally, it differs from Herbimycin A primarily in the substitution pattern of the ansa ring (specifically hydroxylation vs. methoxylation at C-11/C-15 positions).

Why use Herbimycin B? While Herbimycin A is the standard, Herbimycin B is often employed in Structure-Activity Relationship (SAR) studies to confirm that observed biological effects are due to the specific benzoquinone ansamycin pharmacophore and not off-target toxicity. It serves as a vital tool for researchers confirming the Hsp90-dependence of a newly identified signaling pathway.

Mechanism of Action: The "Pseudo-Kinase Inhibitor"

Historically, Herbimycins were identified as tyrosine kinase inhibitors because they blocked v-Src transformation. However, they do not bind the kinase catalytic domain.

The Hsp90 Chaperone Cycle Inhibition

Hsp90 is a molecular chaperone required for the conformational maturation and stability of metastable signaling proteins (clients).[4]

-

Normal State: Hsp90 binds ATP and clamps onto client proteins (e.g., Akt, ErbB2), keeping them folded and active.

-

Inhibition: Herbimycin B mimics the structure of ATP (specifically the nucleotide's peculiar "C-shape" in the pocket). It binds the N-terminal pocket of Hsp90 with high affinity.

-

Consequence: The Hsp90-Client complex is destabilized.[5] The client protein is recruited by E3 ubiquitin ligases (e.g., CHIP), poly-ubiquitinated, and degraded by the 26S proteasome.

The "Hsp70 Shift"

A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70. As Hsp90 is disabled, Heat Shock Factor 1 (HSF1) is released, translocates to the nucleus, and drives the transcription of Hsp70.

-

Diagnostic Marker: If your compound causes a decrease in your kinase of interest and a simultaneous increase in Hsp70, the mechanism is Hsp90 inhibition, not direct kinase inhibition.

Pathway Visualization

The following diagram illustrates the mechanism of Herbimycin B-induced protein degradation.

Caption: Mechanism of Action: Herbimycin B competes with ATP for Hsp90 binding, leading to client protein destabilization, ubiquitination, and proteasomal degradation, while simultaneously triggering Hsp70 induction.

Experimental Protocol: Client Protein Degradation Assay

Objective: To determine if a specific signaling protein is an Hsp90 client using Herbimycin B.

Materials Required

-

Herbimycin B: (Store at -20°C, protect from light).

-

Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

-

Cell Line: Relevant cancer cell line (e.g., K562 for BCR-ABL, SK-BR-3 for ErbB2).

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitors (PMSF, Aprotinin) and phosphatase inhibitors.

-

Western Blotting Reagents: Primary antibodies for Target Protein, Hsp70 (Positive Control), and Actin/GAPDH (Loading Control).

Stock Solution Preparation

Critical Note: Benzoquinone ansamycins are light-sensitive and susceptible to nucleophilic attack.

-

Calculate the mass required for a 1 mM stock solution. (MW of Herbimycin B

540-560 g/mol ; verify specific batch MW). -

Dissolve Herbimycin B in 100% DMSO. Vortex until completely dissolved.

-

Aliquot into small volumes (e.g., 20

L) in amber tubes to avoid repeated freeze-thaw cycles. -

Store at -20°C. Stable for 3 months. Discard if color changes significantly (usually yellow/orange to brown/black indicates degradation).

Cell Treatment Protocol

This protocol uses a time-course approach, which is superior to a single time-point for establishing degradation kinetics.

| Step | Action | Critical Parameter |

| 1. Seeding | Seed cells at | Allow 24h for attachment (adherent cells). |

| 2. Treatment | Treat cells with Herbimycin B at 0.5 | Protect from light during incubation. |

| 3. Time Course | Harvest cells at 4h, 8h, 16h, and 24h . | Short times (4h) detect kinase inhibition; long times (16h+) detect degradation. |

| 4. Lysis | Wash with ice-cold PBS. Lyse in 100 | Keep on ice. Scrape rapidly to prevent protein renaturation. |

| 5. Clearance | Centrifuge at 14,000 x g for 15 min at 4°C. | Collect supernatant. Discard pellet. |

| 6. Quantification | BCA Protein Assay. | Normalize all samples to 1-2 mg/mL. |

Western Blot Analysis

-

Load 20-30

g of total protein per lane. -

Probe for:

-

Target Kinase (e.g., Src, Akt): Expect decrease over time.

-

Hsp70/Hsp72 : Expect strong induction (increase) starting at 4-8h.

-

Actin/GAPDH : Should remain stable.

-

PARP : Cleavage indicates apoptosis (toxicity), which helps distinguish specific signaling loss from general cell death.

-

Data Analysis & Interpretation

The "Signature" of Hsp90 Inhibition

To validate your target as a client protein, your Western Blot must show the following pattern:

| Protein | Herbimycin B Treatment (16-24h) | Interpretation |

| Target Kinase | Significant Decrease | Protein is unstable without Hsp90. |

| Hsp70 | Strong Increase | Confirms Hsp90 inhibition (Heat Shock Response).[4] |

| Loading Control | Unchanged | Validates equal loading. |

Distinguishing Mechanisms

-

Scenario A (True Client): Target protein levels drop significantly before or parallel to the onset of massive apoptosis (PARP cleavage).

-

Scenario B (General Toxicity): Target protein levels only drop when Actin degrades or cells detach. This suggests the protein is not a direct Hsp90 client but is lost due to cell death.

Troubleshooting & Optimization

Issue: No reduction in target protein.

-

Cause: The protein may not be an Hsp90 client (e.g., MAPK/ERK is generally not a client, while Raf-1 is).

-

Cause: Drug degradation.[6] Benzoquinones are unstable in thiol-containing media (e.g., media with high serum or added mercaptoethanol).

-

Solution: Refresh media with drug every 12 hours or increase concentration to 2-5

M.

Issue: High toxicity/Cell death.

-

Cause: Herbimycin B can generate Reactive Oxygen Species (ROS) via its quinone moiety.

-

Solution: Co-treat with an antioxidant (e.g., N-acetylcysteine) only if checking for ROS-independent effects, though this may interfere with the quinone's potency if the mechanism involves redox cycling (controversial, but binding is primary). Better approach: Reduce concentration and shorten exposure time.

Issue: Herbimycin A vs. B Potency.

-

Note: Herbimycin B is generally less potent than Herbimycin A. If a protocol for "Herbimycin" (implying A) uses 100 nM, you may need 500 nM of Herbimycin B to achieve the same degree of Hsp90 inhibition.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for validating Hsp90 client proteins using Herbimycin B.

References

-

Whitesell, L., et al. (1994).[7] "Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation."[7] Proceedings of the National Academy of Sciences, 91(18), 8324-8328.[7] Link[7]

-

Neckers, L., et al. (1999). "Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases."[6] Cell Stress & Chaperones, 4(2), 87-93. Link

-

Rascher, A., et al. (2005). "Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption." Applied and Environmental Microbiology, 71(8), 4862–4871.[2] Link

-

Uehara, Y., et al. (1989). "Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds." Biochemical and Biophysical Research Communications, 163(2), 803-809. Link

-

Trepel, J., et al. (2010). "Targeting the dynamic HSP90 complex in cancer." Nature Reviews Cancer, 10, 537–549. Link

Sources

- 1. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HERBIMYCIN B, A NEW BENZOQUINONOID ANSAMYCIN WITH ANTI-TMV AND HERBICIDAL ACTIVITIES [jstage.jst.go.jp]

- 3. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Herbimycin B Optimization

Status: Operational Subject: Troubleshooting Inconsistent Experimental Results with Herbimycin B Ticket Priority: High Assigned Specialist: Senior Application Scientist, Drug Discovery Unit

Executive Summary: Why Your Results Are Inconsistent

If you are observing variable potency, lack of effect, or unexpected precipitation with Herbimycin B, the issue rarely lies with the biological target (Hsp90) itself. In 90% of support cases, the failure stems from nucleophilic inactivation or solubility crashes before the drug enters the cell.

Herbimycin B is a benzoquinone ansamycin.[1] Its efficacy relies on the integrity of its quinone moiety. This chemical group is highly reactive to thiols (sulfhydryls) and light. If your protocol exposes the compound to DTT,

Module 1: Chemical Stability & Handling (The "Pre-Experiment" Failures)

The Issue: You observe crystals in the media, or the drug concentration varies between replicates.

Technical Insight: Herbimycin B is hydrophobic. Rapid addition of high-concentration DMSO stocks into aqueous media causes "shock precipitation"—micro-crystals form that are invisible to the naked eye but reduce bio-availability. Furthermore, the quinone ring is photosensitive.

Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into the cell culture dish.

-

Stock Preparation: Dissolve lyophilized Herbimycin B in high-grade DMSO to 10 mM.

-

Aliquot & Darken: Aliquot immediately into amber tubes (or foil-wrapped). Store at -20°C.

-

Intermediate Dilution: Create a 10x working solution in serum-free media or PBS. Vortex immediately.

-

Final Application: Add the 10x solution to your cell culture media.

Visualization: Correct Reconstitution Workflow

Solubility Reference Table

| Solvent | Solubility Limit | Stability (at -20°C) | Notes |

| DMSO | ~20 mg/mL | 6-12 Months | Recommended for stock. Freeze/thaw cycles degrade potency. |

| Ethanol | ~5 mg/mL | < 1 Month | Evaporation risk alters concentration. |

| Water/PBS | < 0.1 mg/mL | Hours | Do not store. Precipitates rapidly. |

Module 2: The "Silent Killer" (Thiol Inactivation)

The Issue: The drug shows no effect on Hsp90 client proteins (e.g., v-Src, Raf-1), even at high doses.

Technical Insight: The benzoquinone ring of Herbimycin B acts as a Michael acceptor. It reacts irreversibly with nucleophiles. If your cell lysis buffer or culture media contains reducing agents (DTT,

Mechanism of Action vs. Inactivation

Protocol: Thiol-Free Lysis for Target Validation

Use this protocol to verify if the drug actually bound the target in the cell.

-

Treatment: Treat cells with Herbimycin B for the desired time (e.g., 4–16 hours).

-

Wash: Wash cells 2x with ice-cold PBS (removes extracellular drug and serum).

-

Lysis (Crucial Step): Lyse cells in a non-reducing buffer (e.g., RIPA without DTT/BME).

-

Why? If you add DTT during lysis, any unbound drug might react with proteins in the lysate, creating artifacts.

-

-

Quantification: Perform protein assay (BCA).

-

Western Blot: Add reducing agent (DTT) only to the sample buffer immediately before boiling and loading the gel.

Module 3: Biological Variability (Validating the Readout)

The Issue: "It worked in Cell Line A but not Cell Line B."

Technical Insight: Herbimycin B does not kill cells directly; it inhibits the chaperone Hsp90.[2] Efficacy depends on whether the cell is "addicted" to Hsp90 client proteins. If a cell line does not rely heavily on Hsp90-dependent oncogenes (like Her2, Bcr-Abl, or v-Src) for survival, you will see minimal cytotoxicity even if the drug is working.

Validation Strategy: Do not rely solely on cell viability (MTT/CTG). You must validate the mechanism by blotting for client protein degradation.

Key Hsp90 Client Proteins to Monitor:

-

Raf-1: Highly sensitive, degrades rapidly (4-8 hours).

-

Akt: Sensitive, indicates survival pathway involvement.

-

v-Src / c-Src: The classic target for ansamycins.

-

Her2/ErbB2: Requires Hsp90 for stability.[3]

Frequently Asked Questions (FAQ)

Q1: Can I use Herbimycin A and B interchangeably? A: Generally, yes, but potency differs. Herbimycin A is the primary analog and is often more potent. Herbimycin B is a biosynthetic congener. If you switch, you must re-titrate your IC50. Both share the same quinone-mediated instability.

Q2: My media turned yellow after adding the drug. Is this bad? A: Not necessarily. Benzoquinone ansamycins are naturally yellow/orange. However, if the media turns cloudy or you see sediment, the drug has precipitated. Repeat using the "Step-Down" dilution method.

Q3: How long is the drug stable in culture media? A: The half-life in media containing 10% FBS is limited (approx. 6–12 hours) due to reaction with serum proteins (albumin thiols) and glutathione. For long-term experiments (>24h), replenish the media with fresh compound.

Q4: Can I use DTT to stop the reaction? A: Yes, DTT will quench any remaining active drug. However, for Western Blot analysis, it is safer to wash the cells to remove the drug physically before lysis to prevent artifactual protein cross-linking.

References

-

Uehara, Y. (2003).[4] Natural product origins of Hsp90 inhibitors. Current Cancer Drug Targets, 3(5), 325-330.

-

Whitesell, L., et al. (1994). Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation.[5] Proceedings of the National Academy of Sciences, 91(18), 8324-8328.[5]

-

Prodromou, C., et al. (1997). Regulation of Hsp90 ATPase activity by tetratricopeptide repeat (TPR)-domain co-chaperones. The EMBO Journal. (Describes the ATP-binding pocket mechanism relevant to ansamycins).

-

Sigma-Aldrich Technical Bulletins. Herbimycin A and Ansamycin Handling Guides. (General solubility and stability data for benzoquinone ansamycins).

Sources

- 1. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. usbio.net [usbio.net]

- 5. pnas.org [pnas.org]

Technical Support Center: Cell Line Resistance to Herbimycin B

Senior Application Scientist: Dr. Alex V. Thorne System Status: Operational Subject: Troubleshooting & Characterization of Herbimycin B Resistance in Mammalian Cell Lines

Introduction: The Ansamycin Paradox

Welcome to the technical support hub for Herbimycin B. Before we troubleshoot, we must correct a historical classification error that often confuses experimental design.

Critical Clarification: While early literature (pre-1994) classified Herbimycin B as a Tyrosine Kinase Inhibitor (TKI), it is functionally an Hsp90 Inhibitor . It belongs to the benzoquinone ansamycin class.[1][2][3][4] It does not directly inhibit the catalytic cleft of kinases like Src or Abl; rather, it binds to the ATP-binding pocket of Hsp90, destabilizing "client proteins" (including those kinases) and targeting them for proteasomal degradation.